molecular formula C7H11ClO2 B1505295 3-Butoxyprop-2-enoyl chloride CAS No. 75945-53-8

3-Butoxyprop-2-enoyl chloride

Cat. No.: B1505295
CAS No.: 75945-53-8
M. Wt: 162.61 g/mol
InChI Key: UXWRLYJGSPMVHP-UHFFFAOYSA-N
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Description

3-Butoxyprop-2-enoyl chloride is a useful research compound. Its molecular formula is C7H11ClO2 and its molecular weight is 162.61 g/mol. The purity is usually 95%.
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Properties

CAS No.

75945-53-8

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

3-butoxyprop-2-enoyl chloride

InChI

InChI=1S/C7H11ClO2/c1-2-3-5-10-6-4-7(8)9/h4,6H,2-3,5H2,1H3

InChI Key

UXWRLYJGSPMVHP-UHFFFAOYSA-N

SMILES

CCCCOC=CC(=O)Cl

Canonical SMILES

CCCCOC=CC(=O)Cl

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The compound undergoes classic acyl chloride reactions due to its electrophilic carbonyl group. Key pathways include:

Reaction Type Reagents/Conditions Products Notes
HydrolysisH₂O (aqueous media)3-Butoxyprop-2-enoic acidRapid reaction at room temperature; produces HCl gas.
AlcoholysisROH (e.g., ethanol, methanol)Esters (e.g., 3-butoxyprop-2-enoate esters)Requires base (e.g., pyridine) to neutralize HCl .
AminolysisRNH₂/R₂NHAmides (e.g., 3-butoxyprop-2-enamides)Exothermic reaction; yields substituted acrylamides.
Anhydride FormationCarboxylate salts (RCOO⁻Na⁺)Mixed anhydrides (RCO-O-CO(CH₂)₂OBu)Requires anhydrous conditions .

Conjugate Addition Reactions

The α,β-unsaturated system enables Michael addition and related processes:

Organometallic Additions

  • Grignard Reagents : React at the β-position to form γ,δ-unsaturated ketones after hydrolysis.

  • Organozinc Compounds : Undergo acylation to generate functionalized acrylates .

Silylketene Acetal Reactions

3-Butoxyprop-2-enoyl chloride reacts with silylketene acetals in acetonitrile to yield δ-ethylenic β-keto esters. This reaction proceeds via nucleophilic attack followed by desilylation :

text
R₂C=C(OSiR₃)O⁻ + ClCO(CH₂)₂OBu → R₂C(CO₂R')CH₂CO(CH₂)₂OBu

Polymerization and Crosslinking

The compound participates in radical-initiated polymerization:

  • Thermal Polymerization : Forms poly(3-butoxyprop-2-enoate) chains under heat (80–120°C).

  • Photoinitiated Systems : Used in UV-curable coatings with acrylate monomers (e.g., methyl methacrylate) .

Mechanistic Insights

Reactions follow a two-step addition-elimination mechanism :

  • Nucleophilic Attack : A nucleophile (e.g., alcohol, amine) attacks the electrophilic carbonyl carbon.

  • Elimination of HCl : The intermediate tetrahedral structure collapses, ejecting Cl⁻ and regenerating the carbonyl group.

For conjugate additions, the mechanism shifts to 1,4-addition due to the α,β-unsaturated system’s resonance stabilization.

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